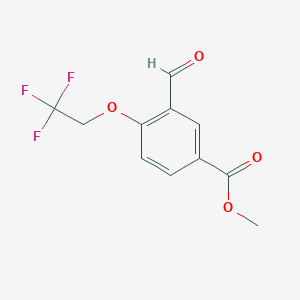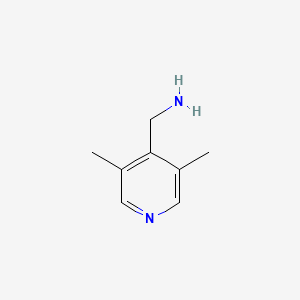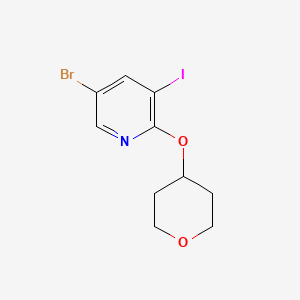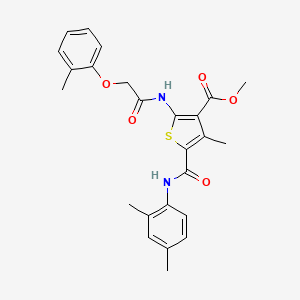![molecular formula C11H16Cl2FN3O B12076771 (3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)
(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a fluoropyridine moiety, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride typically involves several key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via a nucleophilic substitution reaction, where a fluoropyridine derivative reacts with a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in a polar aprotic solvent.
Major Products
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine
Drug Development: Due to its unique structure, the compound is investigated for potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, while the pyrrolidine ring may contribute to the compound’s overall stability and bioavailability. The carboxamide group can participate in hydrogen bonding, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-N-[(3-Chloropyridin-2-yl)methyl]pyrrolidine-3-carboxamide
- (3S)-N-[(3-Bromopyridin-2-yl)methyl]pyrrolidine-3-carboxamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s electronic properties, making it more lipophilic and potentially enhancing its biological activity.
- Structural Stability : The specific arrangement of functional groups in (3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride may confer greater stability compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H16Cl2FN3O |
|---|---|
Molekulargewicht |
296.17 g/mol |
IUPAC-Name |
(3S)-N-[(3-fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H14FN3O.2ClH/c12-9-2-1-4-14-10(9)7-15-11(16)8-3-5-13-6-8;;/h1-2,4,8,13H,3,5-7H2,(H,15,16);2*1H/t8-;;/m0../s1 |
InChI-Schlüssel |
VUMDMIGXLKENEX-JZGIKJSDSA-N |
Isomerische SMILES |
C1CNC[C@H]1C(=O)NCC2=C(C=CC=N2)F.Cl.Cl |
Kanonische SMILES |
C1CNCC1C(=O)NCC2=C(C=CC=N2)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)


![(7,13-Diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl) 3-benzamido-2-hydroxy-3-phenylpropanoate](/img/structure/B12076713.png)


![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)


![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)

